

Application Notes & Protocols: Measuring the Binding Kinetics of BBO-8956 to KRAS G12C

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Compound of Interest		
Compound Name:	KRAS G12C inhibitor 56	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, locks the protein in a constitutively active, GTP-bound state, leading to dysregulated cell signaling and tumor growth.[1] BBO-8956 is a novel, first-in-class covalent inhibitor that uniquely targets both the inactive GDP-bound ("OFF") and the active GTP-bound ("ON") conformations of KRAS G12C.[2] This dual-targeting mechanism offers the potential for more comprehensive and durable target engagement compared to inhibitors that only bind the inactive state.[3]

Characterizing the binding kinetics of BBO-8956 to both nucleotide-bound states of KRAS G12C is critical for understanding its mechanism of action and optimizing its therapeutic potential. These application notes provide detailed protocols for measuring the binding affinity, kinetics, and thermodynamics of the BBO-8956 and KRAS G12C interaction using three standard biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

KRAS G12C Signaling Pathway

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors

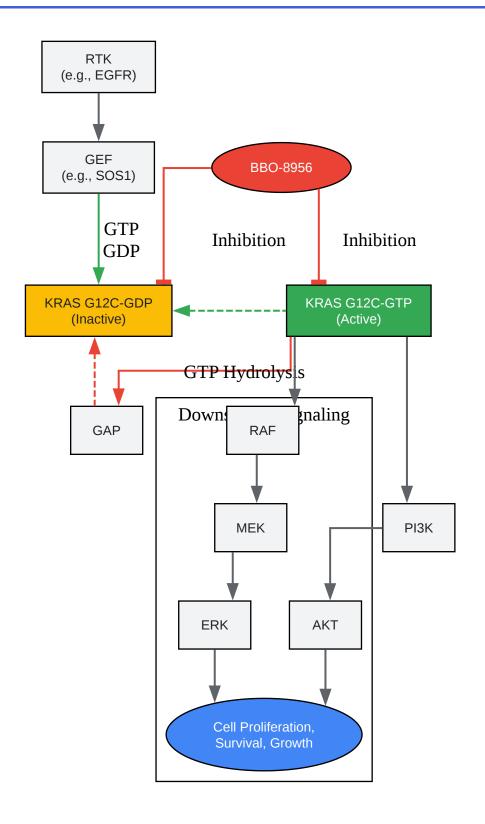


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(GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. The G12C mutation impairs GAP-mediated hydrolysis, causing an accumulation of active KRAS G12C-GTP.[1] The active protein then engages with downstream effector proteins, primarily activating the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling pathways, which drive cell proliferation, survival, and differentiation.[4][5] BBO-8956 covalently binds to the mutant cysteine-12 in both the GDP and GTP-bound states, locking the protein in an inactive conformation and preventing downstream signaling.[2][6]





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Caption: KRAS G12C signaling pathway and point of inhibition by BBO-8956.



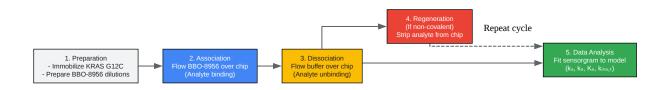
Experimental Protocols Protein Preparation

Recombinant human KRAS G12C (residues 1-169 or similar construct) must be expressed and purified. To study the interaction with both states, the protein needs to be loaded with either a non-hydrolyzable GTP analog (like GMP-PNP or GTPyS) for the "ON" state or with GDP for the "OFF" state.

- Expression and Purification: Express KRAS G12C in E. coli and purify using affinity (e.g., Ni-NTA for His-tagged protein) and size-exclusion chromatography.[7]
- Nucleotide Loading (GDP): Incubate the purified protein with a 10-fold molar excess of GDP
 in the presence of 5-10 mM EDTA at room temperature for 2-4 hours to facilitate nucleotide
 exchange. Stop the reaction by adding a 20-fold molar excess of MgCl₂ over EDTA. Remove
 excess nucleotide via dialysis or a desalting column.
- Nucleotide Loading (GTP Analog): Follow the same procedure as for GDP, but use a non-hydrolyzable GTP analog (e.g., GMP-PNP). This is crucial as wild-type KRAS has intrinsic hydrolysis activity.

Protocol 1: Surface Plasmon Resonance (SPR)

SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[8] This technique can determine the association rate constant (k_a or k_{on}), dissociation rate constant (k_a or k_opp), and the equilibrium dissociation constant (k_a). For covalent inhibitors, SPR can characterize both the initial non-covalent binding (k_a) and the rate of covalent modification (k_{inact}).[9]



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Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology:

- Immobilization:
 - Select a suitable sensor chip (e.g., CM5 for amine coupling).[10]
 - Activate the carboxymethylated dextran surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
 - Immobilize GDP- or GMP-PNP-loaded KRAS G12C to the surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5) to a target density of 2000-4000 Response Units (RU).
 - Deactivate remaining active esters with an injection of ethanolamine-HCl.
 - A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
- Binding Analysis (Multi-Cycle Kinetics):
 - Prepare a dilution series of BBO-8956 in a suitable running buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20 and 1-2% DMSO). Concentrations should bracket the expected K_a.
 - Inject each concentration of BBO-8956 over the KRAS G12C and reference surfaces for a set association time (e.g., 120-300 seconds), followed by a dissociation phase with running buffer alone (e.g., 300-600 seconds).[7]
 - Due to the covalent nature of the interaction, the surface cannot be regenerated.
 Therefore, a fresh protein surface is required for each BBO-8956 concentration, or a single-cycle kinetics approach may be considered on a single surface.
- Data Analysis:
 - Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.



- Fit the sensorgrams to a suitable binding model. For covalent inhibitors, a "two-state reaction" model is often appropriate, which models the initial reversible binding followed by the irreversible covalent modification.[9]
- This analysis will yield kinetic parameters k_{a1} , k_{a1} , and k_{a2} (corresponding to k_{ina_ct}), from which the initial affinity ($K_i = k_{a1}/k_{a1}$) and the overall potency (k_{ina_ct}/K_i) can be calculated.

Protocol 2: Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures biomolecular interactions in real-time. [12] It uses disposable fiber-optic biosensors that are "dipped" into samples in a 96-well plate format, making it well-suited for higher throughput analysis.[13]

Methodology:

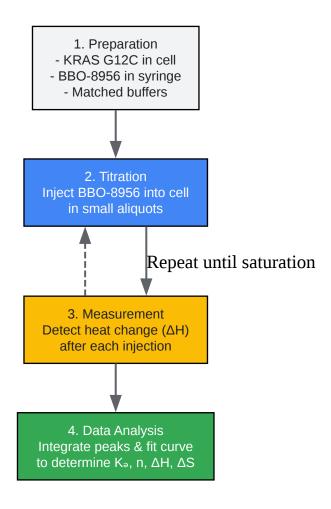
- Biosensor Preparation and Protein Loading:
 - Select appropriate biosensors (e.g., Streptavidin (SA) biosensors if using biotinylated KRAS G12C, or Amine Reactive (AR2G) for direct covalent immobilization).
 - Pre-hydrate the biosensors in running buffer (e.g., PBS, 0.02% Tween-20, 0.1% BSA).
 - Immobilize biotinylated KRAS G12C (GDP- or GMP-PNP-loaded) onto SA biosensors to a stable signal of 1-2 nm.
- Binding Assay (Dip-and-Read Format):
 - Baseline: Dip the loaded biosensors into wells containing running buffer to establish a stable baseline (60-120 seconds).
 - Association: Move the biosensors to wells containing various concentrations of BBO-8956 to measure the association phase (e.g., 200-400 seconds).[14]
 - Dissociation: Transfer the biosensors back to buffer-only wells to measure the dissociation phase (e.g., 400-800 seconds). For a covalent inhibitor, dissociation is expected to be negligible or non-existent.
- Data Analysis:



- Align the data to the baseline and dissociation steps. Subtract the signal from a reference sensor (loaded with protein but dipped in buffer only) to correct for signal drift.
- Fit the resulting binding curves globally to a 1:1 binding model or a two-state model, similar to SPR analysis, to determine k_a, k_a, and K_a. The lack of dissociation will be a key indicator of covalent modification.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a or $K_{\bar{e}}$), stoichiometry (n), and enthalpy change (ΔH).[16] From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. ITC is ideal for characterizing the thermodynamics of the initial, non-covalent interaction step.



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Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

Sample Preparation:

- Thoroughly dialyze the KRAS G12C protein (GDP- or GMP-PNP-loaded) and dissolve BBO-8956 in the exact same buffer to minimize heats of dilution. A common buffer is 25 mM HEPES, 150 mM NaCl, pH 7.4.
- Prepare KRAS G12C at a concentration of 10-20 μM in the sample cell.[17]
- \circ Prepare BBO-8956 at a concentration 10-15 times that of the protein (e.g., 100-300 μ M) in the injection syringe.[17]
- Degas all solutions immediately before the experiment.

Titration:

- Set the experimental temperature (e.g., 25 °C).
- \circ Perform an initial injection of \sim 0.5 μ L, followed by 18-25 subsequent injections of \sim 1.5-2.0 μ L of BBO-8956 into the protein solution, with sufficient spacing between injections for the signal to return to baseline.
- Perform a control experiment by titrating BBO-8956 into buffer alone to measure the heat of dilution.

Data Analysis:

- Subtract the heat of dilution from the raw titration data.
- Integrate the area of each injection peak to determine the heat change (ΔH) per injection.
- Plot the heat change per mole of injectant against the molar ratio of BBO-8956 to KRAS G12C.



• Fit the resulting binding isotherm to a one-site binding model to determine the binding affinity (K_{ϑ}), stoichiometry (n), and enthalpy of binding (ΔH).[18]

Data Presentation

Quantitative data from the kinetic and thermodynamic experiments should be summarized in clear, structured tables for easy comparison of the inhibitor's activity against both states of KRAS G12C.

Table 1: Kinetic Parameters for BBO-8956 Binding to KRAS G12C (SPR/BLI Data)

Target Protein	ka (M ⁻¹ S ⁻¹)	k∍ (s ⁻¹)	Κι (μΜ)	k _{inac} t (S ⁻¹)	k _{inac} t/K _i (M ⁻¹ S ⁻¹)
KRAS G12C- GDP	Value	Value	Value	Value	Value
KRAS G12C- GTP	Value	Value	Value	Value	Value

Note: For covalent inhibitors, $k_{\text{\tiny P}}$ represents the dissociation of the initial non-covalent complex. The overall efficiency is given by $k_{\text{\tiny Inact}}/K_{\text{\tiny I}}$.

Table 2: Thermodynamic Parameters for BBO-8956 Binding to KRAS G12C (ITC Data)

Target Protein	K _ə (μM)	n (Stoichiome try)	ΔH (kcal/mol)	TΔS (kcal/mol)	ΔG (kcal/mol)
KRAS G12C- GDP	Value	Value	Value	Value	Value
KRAS G12C- GTP	Value	Value	Value	Value	Value

Note: ΔG is calculated from the relationship $\Delta G = \Delta H - T\Delta S = RTln(K_{\theta})$.



Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the binding kinetics and thermodynamics of BBO-8956 with both the active and inactive forms of KRAS G12C. By employing orthogonal biophysical methods like SPR, BLI, and ITC, researchers can obtain high-quality, quantitative data to fully elucidate the inhibitor's mechanism of action. This detailed understanding is essential for advancing the development of next-generation KRAS inhibitors for cancer therapy.

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